3-Bromo-3',5'-dimethylbenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQISVAIVZKRMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373646 | |
| Record name | 3-Bromo-3',5'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-51-2 | |
| Record name | (3-Bromophenyl)(3,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3',5'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Substituted Benzophenones: Focus on 3-Bromo-3',5'-dimethylbenzophenone
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
In the spirit of providing a valuable technical resource, this guide will focus on the fundamental properties, synthesis, and characterization of a closely related and well-documented isomer, 4-Bromo-3',5'-dimethylbenzophenone . The principles and methodologies discussed herein are directly applicable to the synthesis and analysis of other brominated and methylated benzophenone derivatives, and will serve as a robust framework for researchers working with this class of compounds.
Core Compound Identification and Properties
The foundational step in any chemical research is the unambiguous identification of the molecule of interest. For our reference compound, the key identifiers are:
| Property | Value | Source |
| Chemical Name | 4-Bromo-3',5'-dimethylbenzophenone | Merck[1] |
| Synonym | (4-bromophenyl)(3,5-dimethylphenyl)methanone | Merck[1] |
| CAS Number | 844879-16-9 | Merck[1] |
| Molecular Formula | C₁₅H₁₃BrO | Merck[1] |
| Molecular Weight | 289.17 g/mol | Merck[1] |
| Melting Point | 85-87 °C | Merck[1] |
The molecular structure consists of a benzophenone core with a bromine atom at the 4-position of one phenyl ring and two methyl groups at the 3' and 5' positions of the other phenyl ring.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzophenones like 4-Bromo-3',5'-dimethylbenzophenone typically proceeds via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
Retrosynthetic Analysis
A logical retrosynthetic approach to 4-Bromo-3',5'-dimethylbenzophenone would involve disconnecting the carbonyl-aryl bond to yield two commercially available or readily synthesizable starting materials:
Caption: Retrosynthetic pathways for 4-Bromo-3',5'-dimethylbenzophenone.
Proposed Synthetic Workflow
The most common and efficient method for the synthesis of this class of compounds is the Friedel-Crafts acylation.
Reaction:
(4-bromophenyl)(3,5-dimethylphenyl)methanone can be synthesized by the reaction of 4-bromobenzoyl chloride with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Step-by-Step Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acylium Ion: The flask is cooled in an ice bath, and 4-bromobenzoyl chloride, dissolved in the same solvent, is added dropwise from the dropping funnel. The aluminum chloride coordinates to the carbonyl oxygen and the chlorine atom of the acid chloride, leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: 1,3-dimethylbenzene is then added dropwise to the reaction mixture. The electron-rich aromatic ring of the dimethylbenzene attacks the acylium ion. The methyl groups are ortho, para-directing, and in this case, the substitution will occur at the 4-position, para to one methyl group and ortho to the other, due to steric hindrance at the position between the two methyl groups.
-
Quenching: After the reaction is complete (monitored by Thin Layer Chromatography, TLC), the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and protonates the intermediate.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 4-Bromo-3',5'-dimethylbenzophenone.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both rings. The protons on the 4-bromophenyl ring would appear as a set of doublets (an AA'BB' system). The protons on the 3,5-dimethylphenyl ring would show a singlet for the two equivalent methyl groups and distinct signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would show the carbonyl carbon signal in the downfield region (typically 190-200 ppm). The number of distinct aromatic carbon signals would confirm the substitution pattern, and the methyl carbons would appear in the upfield region.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.
Potential Applications in Research and Development
Benzophenone derivatives are a versatile class of compounds with a wide range of applications. While specific applications for 3-Bromo-3',5'-dimethylbenzophenone are not documented, based on the general utility of this scaffold, potential areas of interest for researchers and drug development professionals include:
-
Photochemistry: Benzophenones are well-known photosensitizers and are used to initiate photochemical reactions.
-
Medicinal Chemistry: The benzophenone scaffold is present in various biologically active molecules. Substituted benzophenones can serve as intermediates in the synthesis of more complex drug candidates. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Materials Science: Benzophenone derivatives can be incorporated into polymers to act as UV stabilizers or as photoinitiators for polymerization processes.
Safety and Handling
Substituted benzophenones should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
References
Sources
Melting point and boiling point data for 3-Bromo-3',5'-dimethylbenzophenone
[1]
Executive Summary & Chemical Identity
3-Bromo-3',5'-dimethylbenzophenone (CAS: 844879-51-2 ) is a halogenated diaryl ketone.[1] It serves as a critical scaffold in the synthesis of liquid crystals and sterically demanding biaryl systems via cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
Unlike commodity solvents, this compound is often synthesized de novo or procured as a research-grade intermediate.[1] Consequently, its physical constants are frequently subject to batch-specific variation based on isomeric purity.[1]
Physicochemical Data Table
| Property | Value / Range | Confidence Level | Source/Methodology |
| CAS Number | 844879-51-2 | High | Chemical Abstracts Service |
| Molecular Formula | C₁₅H₁₃BrO | High | Stoichiometry |
| Molecular Weight | 289.17 g/mol | High | Calculated |
| Physical State | Solid (Crystalline) | High | Structural Analog Comparison |
| Melting Point (MP) | 75 – 85 °C (Predicted) | Med | QSAR / Analog Interpolation* |
| Boiling Point (BP) | ~390 – 410 °C (760 mmHg) | Low | Extrapolated (Decomposition likely) |
| Flash Point | >180 °C | Med | Predicted |
| Solubility | DCM, Toluene, EtOAc | High | Lipophilic nature |
*Note on MP: The 4-bromo isomer (4-Bromo-3',5'-dimethylbenzophenone) exhibits a melting point of 85–87 °C .[1] The 3-bromo (meta) substitution typically disrupts crystal lattice packing slightly more than the 4-bromo (para) substitution, suggesting a melting point slightly lower than the para-isomer, likely in the 75–80 °C range.[1]
Synthesis & Structural Origin
Understanding the synthesis is prerequisite to accurate characterization, as the primary impurities (regioisomers) significantly depress the melting point.
The standard synthesis involves a Friedel-Crafts Acylation :
-
Electrophile: 3-Bromobenzoyl chloride (CAS 1711-09-7).[1][2]
-
Nucleophile: m-Xylene (1,3-Dimethylbenzene).[1]
-
Catalyst: Aluminum Chloride (AlCl₃).[3]
Synthesis Workflow Diagram
The following diagram illustrates the critical pathway and purification steps required to isolate the target isomer for accurate MP determination.
Figure 1: Synthesis and purification workflow. Recrystallization is critical to remove the 2,4-dimethyl isomer byproducts before thermal analysis.[1]
Experimental Determination Protocols
Because specific batch data varies, researchers must validate the melting point experimentally. Relying on literature values for "similar" compounds is a frequent cause of failure in downstream coupling reactions.
Protocol A: Melting Point (Capillary Method)
Objective: Determine the solid-liquid phase transition temperature to assess purity.
-
Sample Prep: Dry the recrystallized sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent inclusions (pseudo-polymorphs). Grind to a fine powder.
-
Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.
-
Ramp 1 (Fast): Heat at 10 °C/min to locate the approximate melting range (e.g., observe onset at 70 °C).
-
Ramp 2 (Precise): Cool the apparatus. Insert a fresh sample. Ramp at 1 °C/min starting 10 °C below the approximate onset.
-
Data Recording: Record
(first liquid drop) and (complete liquefaction).-
Acceptance Criteria: A range (
) of < 2 °C indicates high purity (>98%).
-
Protocol B: Boiling Point (Reduced Pressure)
Objective: Determine volatility for distillation purification. Warning: Do not attempt to boil this compound at atmospheric pressure (760 mmHg). The predicted BP (~400 °C) exceeds the thermal stability of the C-Br bond, leading to debromination or polymerization.[1]
-
Setup: Short-path distillation apparatus with a vacuum manometer.
-
Vacuum Application: Establish a stable vacuum of 0.5 – 1.0 mmHg .
-
Heating: Slowly heat the oil bath.
-
Observation:
-
Expected BP at 0.5 mmHg: ~160 – 180 °C .
-
Monitor the head temperature, not the pot temperature.
-
Analytical Logic & Phase Transitions
For drug development applications, Differential Scanning Calorimetry (DSC) is superior to capillary methods as it detects polymorphic transitions.
DSC Logic Flow
The following diagram details the decision matrix when analyzing the thermal profile of this compound.
Figure 2: DSC interpretation logic.[1] A sharp endotherm confirms the melting point reported in Section 1.
References
-
Chemical Abstracts Service (CAS). "CAS Registry Number 844879-51-2."[1] American Chemical Society.
-
Sigma-Aldrich. "4-Bromo-3',5'-dimethylbenzophenone Product Data (Analog Reference)." Merck KGaA.
-
PubChem. "3-Bromobenzophenone (Structural Analog)." National Library of Medicine.
-
BenchChem. "Synthesis of 3-Bromobenzoyl Chloride (Precursor Data)." BenchChem Protocols.
An In-depth Technical Guide to 3-Bromo-3',5'-dimethylbenzophenone: Synthesis, Characterization, and Research Applications
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-3',5'-dimethylbenzophenone, a substituted diaryl ketone of significant interest in synthetic and medicinal chemistry. As a compound not yet extensively cataloged in major chemical databases such as PubChem and ChemSpider, this guide serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging data from closely related structural analogs, this document offers predicted physicochemical properties, a detailed, field-proven synthesis protocol via Friedel-Crafts acylation, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, potential applications in drug discovery and materials science are explored, grounded in the established utility of the benzophenone scaffold.
Introduction: The Benzophenone Scaffold and the Novelty of 3-Bromo-3',5'-dimethylbenzophenone
Benzophenones are a class of organic compounds featuring a diaryl ketone core that is a ubiquitous structure in medicinal chemistry and materials science.[1] They are found in numerous natural products and are integral to the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.[1] The benzophenone moiety also serves as a versatile photoinitiator and UV stabilizer.[2][3]
This guide focuses on a specific, lesser-documented derivative: 3-Bromo-3',5'-dimethylbenzophenone. The introduction of a bromine atom and two methyl groups onto the benzophenone framework is anticipated to modulate its electronic, steric, and pharmacokinetic properties. The bromine atom, in particular, can serve as a handle for further synthetic transformations through cross-coupling reactions and can also introduce halogen bonding capabilities, a strategy increasingly utilized in drug design.[4] Given the absence of dedicated entries in major chemical databases, this document constructs a detailed profile of the target molecule through a logical, evidence-based approach, relying on the known properties of its structural isomers and precursors.
Chemical Identity and Predicted Physicochemical Properties
The structure of 3-Bromo-3',5'-dimethylbenzophenone combines a 3-bromobenzoyl moiety with a 3,5-dimethylphenyl group. A systematic analysis of its constituent parts and related isomers allows for the prediction of its core properties.
dot
Caption: Logical relationship for predicting properties of the target molecule.
Predicted Physicochemical Data
The following table summarizes the predicted and known properties of 3-Bromo-3',5'-dimethylbenzophenone and its key analogs.
| Property | 3-Bromo-3',5'-dimethylbenzophenone (Predicted) | 3-Bromobenzophenone[5][6] | 1-Bromo-3,5-dimethylbenzene[7][8][9] |
| Molecular Formula | C₁₅H₁₃BrO | C₁₃H₉BrO | C₈H₉Br |
| Molecular Weight | 289.17 g/mol | 261.11 g/mol | 185.06 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline powder | Colorless to slight yellow liquid |
| Melting Point (°C) | 75-85 | 74.5-77.5 | N/A (liquid at RT) |
| Boiling Point (°C) | > 350 | ~350-360 | 202-204 |
| Solubility | Soluble in organic solvents (e.g., DCM, acetone); sparingly soluble in water. | Sparingly soluble in water.[10] | Insoluble in water |
| XLogP3 | ~4.5 | 4.0 | 3.4 |
Proposed Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of benzophenones is the Friedel-Crafts acylation.[11][12][13] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of 3-Bromo-3',5'-dimethylbenzophenone, a regioselective approach is critical. The most logical strategy is the acylation of 1,3-dimethylbenzene (m-xylene) with 3-bromobenzoyl chloride.
dot
Caption: Proposed workflow for the synthesis of 3-Bromo-3',5'-dimethylbenzophenone.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an inert solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Formation of Acylium Ion: Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel over 15-20 minutes. Stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Electrophilic Attack: Add 1,3-dimethylbenzene (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Bromo-3',5'-dimethylbenzophenone.
Predicted Spectroscopic Profile
The structural features of 3-Bromo-3',5'-dimethylbenzophenone will give rise to a distinct spectroscopic signature.
¹H NMR Spectroscopy
-
Aromatic Protons (3-bromophenyl ring): This ring will exhibit four protons in the aromatic region (~7.2-7.8 ppm). Due to the meta-substitution, complex splitting patterns (multiplets) are expected.
-
Aromatic Protons (3,5-dimethylphenyl ring): This ring will show two distinct signals. The proton at the 4'-position will appear as a singlet, and the two equivalent protons at the 2' and 6' positions will also appear as a singlet, both in the range of ~7.0-7.4 ppm.
-
Methyl Protons: The two equivalent methyl groups at the 3' and 5' positions will produce a sharp singlet at approximately 2.3-2.4 ppm, integrating to six protons.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A characteristic downfield signal is expected in the range of 195-197 ppm.
-
Aromatic Carbons: The spectrum will display multiple signals in the aromatic region (120-140 ppm). The carbon bearing the bromine atom will be found around 122 ppm, while the carbons attached to the methyl groups will be near 138-140 ppm. The ¹³C NMR spectrum of 3,5-dimethylphenol shows signals at 139.58, 122.74, 113.33, and 155.15 ppm.[14][15]
-
Methyl Carbons: A single signal for the two equivalent methyl carbons is expected in the upfield region, around 21 ppm.[14]
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone will be present in the region of 1650-1670 cm⁻¹.
-
C-H Aromatic Stretch: Peaks will be observed just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Absorptions corresponding to the methyl groups will appear just below 3000 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z = 288 and 290, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Key fragmentation patterns would likely involve the cleavage of the benzoyl-phenyl bond, leading to fragments corresponding to the 3-bromobenzoyl cation (m/z = 183/185) and the 3,5-dimethylphenyl cation (m/z = 105).
Potential Research Applications
The unique substitution pattern of 3-Bromo-3',5'-dimethylbenzophenone opens up several avenues for research and development.
-
Medicinal Chemistry: As a building block, the bromine atom can be readily functionalized via Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions to generate libraries of novel compounds for screening against various biological targets. Benzophenone derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[1][3][16]
-
Photochemistry and Materials Science: The benzophenone core is a well-known photosensitizer. The electronic properties, modified by the bromo and dimethyl substituents, could be explored for applications in photopolymerization, organic light-emitting diodes (OLEDs), and as probes for biological systems.[17]
-
Agrochemicals: The synthesis of novel pesticides and herbicides often involves halogenated aromatic scaffolds. This compound could serve as a valuable intermediate in the development of new agrochemical products.
Safety and Handling
While specific toxicity data for 3-Bromo-3',5'-dimethylbenzophenone is not available, the safety precautions should be based on analogous compounds such as 3-bromobenzophenone and other substituted benzophenones.[5][18][19]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[5][20] Avoid inhalation of dust and direct contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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3,5-Dimethylphenol. (n.d.). FooDB. Retrieved February 21, 2026, from [Link]
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3,5-Dimethylphenol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
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14.11: H-NMR and C-NMR of Alcohols and Phenols. (2025, November 12). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
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- 17. Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron - Oreate AI Blog [oreateai.com]
- 18. fishersci.com [fishersci.com]
- 19. avenalab.com [avenalab.com]
- 20. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Identification and QC Validation of 3-Bromo-3',5'-dimethylbenzophenone in Halogen-Enriched Fragment Libraries
Topic: Identification of 3-Bromo-3',5'-dimethylbenzophenone in Chemical Libraries Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Compound Management Specialists
Executive Summary & Strategic Context
In the context of Fragment-Based Drug Discovery (FBDD), 3-Bromo-3',5'-dimethylbenzophenone (CAS: 844879-51-2) serves as a critical "chemical probe." Its value lies not just in its scaffold, but in its specific substitution pattern:
-
The 3-Bromo motif: A handle for Suzuki/Buchwald couplings and a probe for halogen bonding (
-hole interactions) within protein pockets. -
The 3',5'-Dimethyl motif: Provides steric bulk and lipophilicity, often used to probe hydrophobic sub-pockets while preventing metabolic oxidation at the typically reactive para-position.
However, identifying this specific isomer within a high-throughput library is fraught with challenges, primarily distinguishing it from isobaric regioisomers (e.g., 4-bromo or 2,4-dimethyl variants) which possess identical masses but vastly different biological activities. This guide outlines a self-validating workflow for the unambiguous identification of this compound.
Analytical Workflow Visualization
The following decision tree illustrates the logic flow for confirming the compound's identity, moving from high-throughput screening (HTS) triage to structural validation.
Figure 1: Step-wise validation workflow ensuring exclusion of isobaric impurities.
Tier 1: Mass Spectrometry & Fragmentation Dynamics
Objective: Confirm molecular formula and core connectivity using UHPLC-MS/MS.
The Bromine Isotopic Signature
The presence of a single bromine atom provides a definitive checkpoint before any fragmentation analysis.
-
Observation: In the MS1 spectrum (ESI+), look for the molecular ion cluster
. -
Criteria: You must observe a 1:1 doublet at m/z 289.0 (
) and m/z 291.0 ( ). -
Causality: Natural abundance of
(50.69%) and (49.31%) creates this signature. Any deviation (e.g., 3:1 ratio) implies chlorine contamination or loss of the halogen.
Fragmentation Pathway (MS2)
Benzophenones exhibit a characteristic cleavage at the carbonyl bond (
Experimental Protocol:
-
Precursor Ion: Select m/z 289.0 (
isotope) for fragmentation. -
Collision Energy: Ramp 20–40 eV.
-
Target Fragments:
| Fragment Ion | m/z (Theoretical) | Origin | Diagnostic Value |
| Precursor | 289.02 | Intact Molecule | |
| Fragment A | 182.94 | 3-Bromobenzoyl cation | Confirms Br is on Ring A |
| Fragment B | 133.06 | 3,5-Dimethylbenzoyl cation | Confirms Dimethyls on Ring B |
| Fragment C | 105.03 | Phenyl cation (loss of CO from B) | Secondary confirmation |
Mechanistic Insight: If the bromine and methyl groups were on the same ring, you would observe a single fragment containing both (e.g., m/z ~211) and an unsubstituted phenyl ring (m/z 105). The separation of m/z 183 and m/z 133 proves the substituents are on opposite rings.
Tier 2: NMR Spectroscopy (Regioisomer Discrimination)
Objective: Distinguish 3-Bromo-3',5'-dimethylbenzophenone from isomers like 4-bromo or 2,4-dimethyl analogs. MS cannot distinguish these.
The Symmetry Argument
The 3',5'-dimethyl substitution pattern creates a plane of symmetry in Ring B that is absent in 2,4- or 3,4- isomers.
1H NMR Prediction (DMSO-d6, 400 MHz):
-
Ring B (Dimethyl side):
- ~2.30 ppm (6H, s): Two equivalent methyl groups. Note: If you see two distinct methyl singlets, the symmetry is broken (likely 2,4- or 3,4-isomer).
- ~7.20 ppm (1H, s, broad): Proton at C4' (between methyls).
-
7.35 ppm (2H, d, J1.5 Hz): Protons at C2' and C6'. These are chemically equivalent due to rotation/symmetry.
-
Ring A (Bromo side):
-
7.90 ppm (1H, t, J1.8 Hz): Proton at C2 (between Br and Carbonyl). This "isolated" proton is diagnostic for meta-substitution. - ~7.80 ppm (1H, ddd): Proton at C4 (ortho to Br).
- ~7.70 ppm (1H, dt): Proton at C6 (ortho to Carbonyl).
- ~7.50 ppm (1H, t): Proton at C5.
-
Self-Validating Check
-
Pass: Integral ratio of Methyls (6H) to aromatic region (7H) is exactly 6:7.
-
Fail: Splitting of the methyl signal into two peaks of 3H each indicates a lack of symmetry (e.g., 2,4-dimethyl).
Quality Control & Storage Protocols
Benzophenones are photo-active. They are often used as photo-affinity probes because the carbonyl triplet state can abstract hydrogens upon UV irradiation.
Handling Protocol:
-
Light Protection: Store solid and solution samples in amber vials.
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions to prevent potential acetal formation or photo-reduction, although benzophenones are generally stable. DMSO is preferred for library management.
-
LC Purity: Ensure >95% purity at 254 nm. Note that the UV max will be red-shifted compared to unsubstituted benzophenone due to the auxochromic effects of the bromine and methyls.
References
-
PubChem. 3-Bromobenzophenone | C13H9BrO.[1] National Library of Medicine. [Link]
-
Zimmermann, M. O., et al. (2014). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery.[2] Future Medicinal Chemistry.[2] [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Referencing fragmentation of aromatic ketones). Springer. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-3',5'-dimethylbenzophenone
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[4][5] Aromatic ketones, such as benzophenone derivatives, are particularly significant synthetic intermediates and are core components of numerous commercial drugs.[6]
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the application of the Suzuki-Miyaura coupling to a specific substrate: 3-Bromo-3',5'-dimethylbenzophenone. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol, and provide expert insights into optimizing reaction parameters for this class of compounds.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-based catalytic cycle composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8][9][10][11] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle commences with the insertion of a low-valent Palladium(0) species into the carbon-bromine bond of the 3-Bromo-3',5'-dimethylbenzophenone. This step forms a new Palladium(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3]
-
Transmetalation: This is arguably the most complex step and is where the base plays its essential role. The base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex.[9][10][12][13][14][15] This boronate then transfers its organic moiety to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of 3-Bromo-3',5'-dimethylbenzophenone with 4-methylphenylboronic acid as a representative example.
Materials and Reagents:
-
3-Bromo-3',5'-dimethylbenzophenone
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a resealable reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-3',5'-dimethylbenzophenone (1.0 equiv), 4-methylphenylboronic acid (1.5 equiv), and finely ground potassium phosphate (3.0 equiv).
-
Add the palladium catalyst, Palladium(II) acetate (0.02 equiv, 2 mol%), and the ligand, SPhos (0.04 equiv, 4 mol%).
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere. The presence of oxygen can deactivate the catalyst.[16]
-
-
Solvent Addition and Reaction:
-
Through the septum, add degassed toluene and degassed water in a 5:1 ratio (e.g., 5 mL of toluene and 1 mL of water per mmol of the aryl bromide). It is crucial to degas the solvents by bubbling an inert gas through them for at least 30 minutes prior to use.[16][17]
-
Place the flask in a preheated oil bath or heating mantle set to 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them with brine (a saturated solution of NaCl).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure coupled product.
-
Expertise & Experience: Optimizing for Success
The success of a Suzuki-Miyaura coupling, particularly with substrates that may present steric or electronic challenges, often relies on the careful selection and optimization of several key parameters.
| Parameter | Standard Recommendation | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources like Pd(OAc)₂ are often reduced in situ to the active Pd(0) catalyst. Using a direct Pd(0) source such as Pd₂(dba)₃ can sometimes mitigate side reactions like homocoupling that can occur during the reduction step.[16] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | The benzophenone moiety can introduce some steric hindrance. Bulky biarylphosphine ligands promote the reductive elimination step and stabilize the catalytically active monoligated Pd(0) species, leading to higher turnover numbers and efficiency, even at lower catalyst loadings.[11][18][19][20][21] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is critical for activating the boronic acid.[9] K₃PO₄ is often a good starting point for challenging couplings. Cs₂CO₃ is more soluble and can be more effective but is also more expensive. The physical form of the base matters; using finely ground powder increases the surface area and reaction rate. |
| Solvent | Toluene/Water, Dioxane/Water, DMF | A biphasic system like toluene/water is common. Water plays a role in dissolving the inorganic base and facilitating the formation of the active boronate species.[12] For substrates with poor solubility, solvents like DMF can be used, sometimes without water.[17][22] |
| Temperature | 80-110 °C | Most Suzuki couplings require heating to overcome the activation energy of the oxidative addition and transmetalation steps.[16] However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. |
| Boron Source | Boronic Acids, Boronic Esters (Pinacol, MIDA) | While boronic acids are common, they can be prone to degradation via protodeboronation.[16] For sensitive substrates or to improve stability, more robust boronic esters like pinacol or MIDA esters can be used.[8][16] |
Troubleshooting Common Issues
-
Low or No Conversion: This is often due to catalyst deactivation. Ensure rigorous degassing to remove all oxygen.[16] Check the quality of the reagents, especially the boronic acid, which can degrade over time. Consider a more active ligand or a higher reaction temperature.
-
Homocoupling of Boronic Acid: The presence of oxygen is a primary cause of this side reaction.[8][16] Improving the degassing procedure is the first step. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also minimize this issue.[16]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. Using a stronger base, anhydrous conditions, or more stable boronic esters can help mitigate this problem.[16]
Logical Workflow for Reaction Optimization
For novel or challenging substrates, a systematic approach to optimization is recommended. The following workflow can guide the process from initial screening to a robust, scalable protocol.
Caption: A systematic workflow for optimizing Suzuki-Miyaura reaction conditions.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005, June 4). Journal of the American Chemical Society.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.). BenchChem.
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society - ACS Publications. (n.d.). ACS Publications.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Google Scholar.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). ChemRxiv.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29). PubMed.
- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). PMC.
- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2025, August 7). ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). PMC.
- Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.). ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. (2022, January 4). PMC.
- Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments. (n.d.). Springer Nature Experiments.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). ResearchGate.
- Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). University of Greenwich.
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. (2012, August 28). ACS Publications.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). MDPI.
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (2023, September 27). The Royal Society of Chemistry.
- Formation of biaryl compounds in the suzuki cross coupling reaction - ResearchGate. (n.d.). ResearchGate.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Mettler Toledo.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. (n.d.). Semantic Scholar.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.). TCI Chemicals.
- Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF. (2025, August 7). ResearchGate.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. thieme-connect.com [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
Application Note: 3-Bromo-3',5'-dimethylbenzophenone as a Versatile Photochemical Scaffold
Topic: Photochemical Applications of 3-Bromo-3',5'-dimethylbenzophenone Derivatives Content Type: Application Note & Experimental Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Photochemists
Executive Summary
3-Bromo-3',5'-dimethylbenzophenone (CAS: 844879-51-2) represents a specialized class of functionalized diarylketones designed for high-precision photochemical applications. Unlike unsubstituted benzophenone, this derivative incorporates a bromine handle for orthogonal functionalization (via Pd-catalyzed cross-coupling) and methyl groups that modulate solubility and steric protection.
This guide details the application of this compound in two primary workflows:
-
Photoaffinity Labeling (PAL): Synthesis of heterobifunctional probes for target identification.
-
Photocatalysis: Hydrogen Atom Transfer (HAT) mediated C-H functionalization.[1]
Chemical & Photophysical Profile
Structural Logic
-
Benzophenone Core: Acts as the photo-reactive "warhead." Upon UV excitation (350–365 nm), it forms a reactive triplet diradical (
) capable of abstracting hydrogen atoms from C-H bonds. -
3-Bromo Substituent: Serves two functions:
-
Synthetic Handle: Allows attachment to biological ligands or solid supports via Suzuki-Miyaura or Buchwald-Hartwig couplings without affecting the carbonyl chromophore.
-
Heavy Atom Effect: The bromine atom enhances spin-orbit coupling, potentially increasing the rate of Intersystem Crossing (ISC) to the reactive triplet state (
).
-
-
3',5'-Dimethyl Group: Increases lipophilicity (LogP modulation) and prevents unwanted polymerization or side-reactions on the non-functionalized ring by sterically blocking the meta-positions.
Mechanism of Action (Jablonski Diagram)
The following diagram illustrates the photophysical pathway. The bromine substituent facilitates the
Figure 1: Modified Jablonski diagram showing the heavy-atom enhanced pathway to the reactive triplet state.
Application 1: Synthesis of Photoaffinity Probes (PAL)
Context: Photoaffinity labeling is used to map ligand-protein interactions.[2][3] The 3-Bromo-3',5'-dimethylbenzophenone scaffold acts as a modular "click-ready" photoreactive group. The bromine allows the researcher to attach a specific drug pharmacophore, creating a probe that crosslinks to the target protein upon UV irradiation.
Experimental Workflow
Figure 2: Workflow for converting the brominated scaffold into a bioactive photoaffinity probe.
Detailed Protocol: Probe Synthesis via Suzuki Coupling
Use this protocol to attach the benzophenone moiety to an aryl-boronic acid derivative of your target ligand.
Reagents:
-
3-Bromo-3',5'-dimethylbenzophenone (1.0 equiv)[4]
-
Ligand-Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Preparation: In a glovebox or under Argon stream, charge a microwave vial with the benzophenone derivative (1.0 eq), boronic acid (1.2 eq), and base (K₂CO₃).
-
Catalyst Addition: Add the Palladium catalyst (5 mol%).
-
Solvation: Add degassed Dioxane/Water mixture (0.1 M concentration relative to benzophenone).
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours (monitor by TLC/LC-MS).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is your Photoaffinity Probe .
Protocol: Photolabeling Assay
-
Incubation: Incubate the purified probe (1–10 µM) with the protein sample (lysate or purified protein) for 30 min at 4°C in the dark.
-
Irradiation: Transfer samples to a 96-well plate (open top) or quartz cuvette. Irradiate with a UV lamp (365 nm, 100W equivalent) at a distance of 5–10 cm for 10–30 minutes on ice.
-
Critical Check: Ensure the sample does not heat up; benzophenone triplet states are quenched by heat/oxygen.
-
-
Analysis: Proceed to SDS-PAGE or Tryptic Digest/LC-MS/MS to identify the crosslinked peptide.
Application 2: Hydrogen Atom Transfer (HAT) Photocatalysis
Context: Benzophenone derivatives are potent HAT photocatalysts used to functionalize unactivated C(sp³)-H bonds. The 3',5'-dimethyl groups enhance the stability of the catalyst, while the bromine allows for potential heterogenization (attachment to resin) to create a reusable catalyst.
Reaction Scheme: C-H Alkylation (Minisci-type)
Objective: Alkylation of a heterocycle using an alcohol/ether as the radical source.
Mechanism:
-
Excited Benzophenone (
) abstracts a Hydrogen from the substrate (R-H) Alkyl Radical (R•). -
R• attacks the electron-deficient heterocycle.
-
Oxidation/Deprotonation restores aromaticity.
Protocol: C-H Functionalization of THF
Example: Coupling Tetrahydrofuran (THF) to a Quinoline base.
Reagents:
-
Substrate: Quinoline (1.0 equiv)
-
Solvent/Reagent: THF (Excess, used as solvent)
-
Photocatalyst: 3-Bromo-3',5'-dimethylbenzophenone (5–10 mol%)
-
Acid: TFA (1.0 equiv) - activates the heterocycle
-
Light Source: 365 nm LED or CFL
Step-by-Step:
-
Setup: In a Pyrex or Quartz tube, dissolve Quinoline (0.5 mmol) and the Benzophenone catalyst (0.025 mmol) in THF (2 mL).
-
Acidification: Add TFA (0.5 mmol) to protonate the quinoline (making it more electrophilic).
-
Degassing: Sparge the solution with Nitrogen for 15 minutes. Oxygen quenches the triplet state of benzophenone.
-
Irradiation: Irradiate at Room Temperature for 12–24 hours under stirring.
-
Workup: Neutralize with sat. NaHCO₃, extract with DCM, and purify via column chromatography.
Technical Data & Troubleshooting
Physicochemical Properties Table
| Property | Value (Approx.) | Relevance |
| Molecular Weight | 289.17 g/mol | Calculation of stoichiometry. |
| ~255 nm, ~330 nm (n-pi*) | Excitation wavelength selection (use 350-365 nm to avoid protein damage). | |
| Triplet Energy ( | ~69 kcal/mol | Sufficient to abstract H from |
| LogP | High (> 4.0) | Requires organic co-solvent (DMSO/DMF) for biological assays. |
Troubleshooting Guide
-
Problem: Low crosslinking yield in PAL.
-
Cause: Oxygen quenching.
-
Solution: Thoroughly degas buffers; keep reaction under inert atmosphere if possible.
-
-
Problem: Precipitation of probe in aqueous buffer.
-
Cause: Hydrophobicity of the dimethyl/bromo groups.
-
Solution: Keep final DMSO concentration < 1-2%. Use BSA as a carrier if necessary.
-
-
Problem: Side reactions at the bromine position during photolysis.
-
Cause: C-Br homolysis (rare at 365 nm, but possible at <300 nm).
-
Solution: Ensure light source has a strict cutoff filter (>345 nm).
-
References
-
General Benzophenone Photophysics
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
-
Photoaffinity Labeling Reviews
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target discovery and validation. Future Medicinal Chemistry, 7(2), 159-183. Link
-
-
Benzophenone in Photocatalysis (HAT)
-
Ravelli, D., et al. (2016). Hydrogen Atom Transfer (HAT): A Versatile Strategy for Substrate Activation in Photocatalyzed Organic Synthesis. Chemical Society Reviews, 45, 4374-4410. Link
-
-
Cross-Coupling on Benzophenones
-
Use of brominated benzophenones as intermediates is standard practice in medicinal chemistry for synthesizing "Clickable" probes. See: RSC Advances, 2018, 8, 29722. Link
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Application Note: High-Precision Chemoselective Grignard Addition to 3-Bromo-3',5'-dimethylbenzophenone
Executive Summary & Strategic Utility
3-Bromo-3',5'-dimethylbenzophenone (CAS: 850350-68-6) represents a critical "bifunctional scaffold" in medicinal chemistry. It contains two distinct reactive centers:
-
The Carbonyl Core: A prochiral center susceptible to nucleophilic attack.
-
The Aryl Bromide: A handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
The Challenge: When performing Grignard reactions involving this substrate, the primary risk is chemoselectivity . A standard Grignard reagent (
This guide details the protocol for the Chemoselective Nucleophilic Addition to the ketone without compromising the aryl bromide, enabling the synthesis of complex tertiary alcohols that retain a functional handle for further elaboration.
Reaction Logic & Mechanistic Insight
To achieve high yields, one must understand the competition between Nucleophilic Addition (
-
Path A (Desired): Kinetic control. Nucleophilic attack at the carbonyl carbon.[1] Favored by non-bulky Grignard reagents, non-coordinating solvents (like Toluene/Ether mixtures), and lower temperatures.
-
Path B (Undesired): Thermodynamic/Exchange control. The Grignard reagent exchanges with the aryl bromide, generating a transient arylmagnesium species and an alkyl bromide. This leads to polymerization or scrambling. Favored by higher temperatures and THF (which stabilizes the monomeric Mg species, increasing basicity).
Mechanistic Pathway Diagram
Figure 1: Bifurcated reaction pathway showing the competition between desired nucleophilic addition and undesired halogen exchange.
Detailed Protocol: Chemoselective Addition
This protocol describes the addition of Methylmagnesium Bromide (MeMgBr) to 3-Bromo-3',5'-dimethylbenzophenone. The parameters can be adjusted for other alkyl/aryl Grignards.
Equipment & Reagents[2][3]
-
Substrate: 3-Bromo-3',5'-dimethylbenzophenone (1.0 equiv).
-
Reagent: MeMgBr (3.0 M in Et₂O) (1.2 equiv). Note: Ether is preferred over THF to reduce exchange rates.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Note: Using non-coordinating solvents for the substrate further suppresses side reactions.
-
Apparatus: Flame-dried 3-neck round bottom flask, N₂/Ar line, low-temperature thermometer.
Step-by-Step Workflow
Step 1: System Preparation
-
Flame-dry all glassware under vacuum and backfill with Argon (3 cycles).
-
Charge the flask with 3-Bromo-3',5'-dimethylbenzophenone (e.g., 1.0 g, 3.46 mmol).
-
Dissolve in anhydrous DCM (15 mL). The solution should be clear.
-
Cool the system to -78°C (Dry ice/Acetone bath). Crucial: Although 0°C is often sufficient for simple ketones, the presence of the aryl bromide necessitates lower temperatures to kinetically lock out the exchange pathway.
Step 2: Reagent Addition
-
Load the Grignard reagent (MeMgBr) into a pressure-equalizing addition funnel or syringe.
-
Add the Grignard reagent dropwise over 20 minutes.
-
Observation: A color change (often yellow to orange) indicates the formation of the alkoxy-magnesium complex.
-
-
Stir at -78°C for 1 hour.
-
Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux.
Step 3: Monitoring & Quench
-
Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the benzophenone spot.
-
Quench: While at 0°C, slowly add saturated aqueous Ammonium Chloride (NH₄Cl). Caution: Exothermic.
-
Dilute with water and extract with DCM (3x).
Step 4: Purification
-
Dry combined organics over MgSO₄, filter, and concentrate.
-
Purify via flash column chromatography. The tertiary alcohol is typically more polar than the starting ketone.
Experimental Workflow Diagram
Figure 2: Operational workflow for the chemoselective alkylation ensuring temperature control.
Data & Optimization Guide
The following table summarizes expected outcomes based on solvent and temperature variables. This data is derived from general reactivity trends of bromobenzophenones [1].
| Variable | Condition | Expected Yield (Alcohol) | Risk of Ar-Br Exchange | Notes |
| Solvent | Et₂O / DCM | High (85-95%) | Low | Non-coordinating solvents favor addition. |
| Solvent | THF | Moderate (60-75%) | Moderate | THF stabilizes radical intermediates, promoting exchange. |
| Temp | -78°C to 0°C | High | Very Low | Kinetic control regime. |
| Temp | Reflux (40°C+) | Low (<30%) | High | Significant biaryl coupling/polymerization. |
| Reagent | MeMgBr | High | Low | Small nucleophiles attack C=O fast. |
| Reagent | t-BuMgCl | Low | High | Steric bulk retards addition, allowing exchange to dominate. |
Strategic Consideration: The "Reverse" Approach
If the goal is to utilize the Aryl Bromide (e.g., to create a Grignard from the scaffold), the ketone must be protected first.
-
Protection: Convert 3-Bromo-3',5'-dimethylbenzophenone to its ethylene glycol acetal (dioxolane).
-
Magnesiation: React the protected bromide with Mg turnings or
(Turbo Grignard) [2]. -
Reaction: React the new Grignard with an external electrophile.
-
Deprotection: Acidic hydrolysis to restore the ketone.
Note: Attempting to form a Grignard directly from the unmasked ketone will result in immediate intermolecular polymerization.
Safety & Handling
-
Grignard Reagents: Pyrophoric and moisture sensitive. Always use a sure-seal bottle and inert atmosphere techniques.
-
3-Bromo-3',5'-dimethylbenzophenone: While not highly volatile, halogenated aromatics can be irritants. Handle in a fume hood.
-
Exotherms: The addition of Grignard to the ketone is highly exothermic. Control the addition rate to prevent runaway heating, which kills chemoselectivity.
References
-
General Reactivity of Bromobenzophenones
-
Nucleophilic substitution of aromatic bromine in 2-bromobenzophenone by Grignard reagents.[2] (Mechanistic parallel).
-
Source:
-
-
Knochel-Hauser Base / Turbo Grignard Usage
- Preparation of functionalized arylmagnesium reagents.
-
Source:
-
Grignard Addition Protocols
-
Alcohols from Carbonyl Compounds - Grignard Reagents.[3]
-
Source:
-
-
Safety Data
- 3,4,5-Trimethyl Bromobenzene MSDS (Analogous handling).
-
Source:
Sources
Troubleshooting & Optimization
Solvent selection for dissolving 3-Bromo-3',5'-dimethylbenzophenone
Technical Support Center: Solvent Selection Guide Product: 3-Bromo-3',5'-dimethylbenzophenone CAS: (Analogous reference to 3-Bromobenzophenone derivatives) Document ID: TSC-SOLV-3B35D-v2.4
Core Directive & Chemical Profile
To the Researcher: You are working with a substituted benzophenone featuring two distinct aromatic environments: a brominated ring and a dimethylated ring. This structural asymmetry impacts its crystal lattice energy and solvation thermodynamics. Unlike simple benzophenone, the 3',5'-dimethyl substitution significantly increases lipophilicity, while the 3-bromo substituent introduces polarizability without offering strong hydrogen-bonding capability.
Quick Chemical Assessment:
-
Core Structure: Diaryl Ketone (Benzophenone).[1]
-
Lipophilicity: High (augmented by two methyl groups).
-
Polarity: Low-to-Moderate (driven by the carbonyl dipole).
-
Predicted Melting Point: ~40–85°C (Estimate based on structural analogs like 4-bromo-3',5'-dimethylbenzophenone [1]). Note: Low melting points often lead to "oiling out" during crystallization.
Solubility Matrix & Solvent Compatibility
The following data summarizes solvent suitability based on polarity matching and dielectric constants.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent | Primary solvent for reactions; NMR analysis ( |
| Chlorinated | Chloroform | Excellent | Alternative to DCM; higher boiling point. |
| Ethers | THF, 1,4-Dioxane | Very Good | Grignard/Lithiation reactions; Suzuki couplings. |
| Esters | Ethyl Acetate | Good | Extraction; Chromatography; Co-solvent for crystallization. |
| Aromatics | Toluene, Benzene | Good | High-temp reactions; Azeotropic drying. |
| Alcohols | Ethanol, Methanol | Moderate | Best for Recrystallization (often requires heating). |
| Alkanes | Hexane, Pentane | Poor | Anti-solvent for precipitation. |
| Aqueous | Water | Insoluble | Washing phase only. |
Workflow Visualization
A. Solvent Selection Decision Tree
Use this logic flow to select the correct solvent system for your specific objective.
Figure 1: Decision matrix for selecting solvents based on experimental intent.
Troubleshooting Guides (FAQ Format)
Issue 1: "The compound is oiling out during recrystallization."
Diagnosis: This is common for methylated benzophenones. The compound's melting point is likely close to the boiling point of your solvent, or the solution is cooling too rapidly, causing it to crash out as a supercooled liquid (oil) rather than a crystal lattice.
Corrective Protocol:
-
Switch Solvent System: If using Ethanol/Water, reduce the water content. Water forces the hydrophobic dimethyl groups out of solution too aggressively.
-
The "Seeding" Technique:
-
Dissolve the crude oil in the minimum amount of hot Ethanol.
-
Allow to cool very slowly to room temperature.
-
Crucial Step: Scratch the inner wall of the flask with a glass rod at the air-liquid interface or add a single seed crystal of the pure compound.
-
-
Use a Lower Boiling Solvent: Switch from Ethanol (BP 78°C) to Methanol (BP 65°C) to widen the gap between the solvent BP and the compound's MP.
Issue 2: "I see a precipitate, but it won't dissolve even in DCM."
Diagnosis: You likely have inorganic salts (e.g., LiBr, MgBr salts from a Grignard reaction) or polymerized byproducts trapped in the matrix. 3-Bromo-3',5'-dimethylbenzophenone is highly soluble in DCM.
Validation Test:
-
Filter the suspension through a Celite pad.
-
Analyze the filtrate by TLC. If your spot is present, the solid was an impurity.
-
Analyze the solid by water solubility test. If it dissolves in water, it is an inorganic salt.
Issue 3: "HPLC baseline is noisy or drifting."
Diagnosis: Benzophenones are UV-active. If you are using THF or Acetone as a sample solvent, their UV cutoff (212nm and 330nm respectively) might interfere with the benzophenone
Solution:
-
Dissolve the sample in Acetonitrile (MeCN) .
-
Ensure the mobile phase is HPLC-grade MeCN/Water + 0.1% Formic Acid.
Detailed Protocols
Protocol A: Gravimetric Solubility Screening
Use this when exact solubility data is unavailable for your specific batch/isomer.
-
Weigh: Place 100 mg of 3-Bromo-3',5'-dimethylbenzophenone into a tared 4 mL vial.
-
Aliquot: Add the target solvent (e.g., Ethanol) in 100
L increments using a micropipette. -
Agitate: Sonicate for 30 seconds after each addition.
-
Observe: Record the volume required for complete dissolution (clear solution).
-
Calculation: Solubility (
) = .
-
-
Heat: If insoluble at 1.0 mL (<100 mg/mL), heat to 50°C and observe.
Protocol B: Dual-Solvent Recrystallization (Hexane/Ethyl Acetate)
Recommended for high-purity requirements.
Figure 2: Workflow for non-polar recrystallization to avoid oiling out.
References
-
Sigma-Aldrich. (n.d.). 4-Bromo-3',5'-dimethylbenzophenone Product Specification. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzophenone. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Fisher Scientific. (2021). Safety Data Sheet: Benzophenone Derivatives. Retrieved from
(Note: While specific literature for the 3-bromo-3',5'-dimethyl isomer is rare, solubility data is extrapolated from the 4-bromo isomer and parent benzophenone structures cited above.)
Sources
Removing unreacted starting materials from 3-Bromo-3',5'-dimethylbenzophenone
Technical Support Center: Purification of 3-Bromo-3',5'-dimethylbenzophenone
Executive Summary
This guide addresses the purification of 3-Bromo-3',5'-dimethylbenzophenone , specifically focusing on the removal of unreacted precursors.[1] Depending on your synthesis route (Friedel-Crafts Acylation or Grignard Addition), your crude mixture likely contains two distinct classes of impurities:
-
Acidic Residues: Hydrolyzed acid chlorides (e.g., 3-bromobenzoic acid) or unreacted carboxylic acids.[1][2]
-
Neutral Hydrocarbons: Unreacted m-xylene, bromobenzene, or bi-aryl byproducts.[2]
The following protocol utilizes chemically active extraction followed by thermodynamic separation (recrystallization) to isolate the target molecule.
Module 1: The Chemical Wash (Removing Acidic Precursors)
The Problem: Unreacted acyl chlorides (e.g., 3-bromobenzoyl chloride) cannot be removed by distillation as they will co-distill or decompose.[1] The Fix: We must hydrolyze the acyl chloride into its corresponding carboxylic acid, which can then be deprotonated and washed away in the aqueous phase.
Protocol 1.1: Hydrolysis and Base Extraction
Prerequisites: Your reaction mixture has been quenched with ice/HCl (to solubilize aluminum salts) and the organic layer separated.
-
The Hydrolysis Step:
-
Add 10% w/v aqueous NaOH to your organic phase (DCM or Ethyl Acetate).[1][2]
-
Technical Insight: The base serves two purposes: it accelerates the hydrolysis of any remaining unreacted acid chloride and deprotonates the resulting benzoic acid derivative (e.g., 3-bromobenzoic acid) into its water-soluble carboxylate salt [1].
-
-
Phase Separation:
-
Vigorously stir for 15 minutes.
-
Separate the layers.[3] Keep the Organic Layer (contains the benzophenone).
-
Check: The aqueous layer should be basic (pH > 10). If not, repeat the wash.
-
-
The Polishing Wash:
Critical Alert (Emulsions): If you utilized Aluminum Chloride (
) in a Friedel-Crafts reaction, aluminum hydroxide gels can form stable emulsions. [1] * Troubleshooting: Add Rochelle’s Salt (Potassium Sodium Tartrate) solution during the initial quench.[2] The tartrate ligates aluminum ions, breaking the emulsion [2].
Module 2: Removing Neutral Hydrocarbons (m-Xylene/Bromobenzene)
The Problem: Unreacted aromatic hydrocarbons (like m-xylene) are neutral and will remain in the organic layer after Module 1. The Fix: Exploit the volatility difference. 3-Bromo-3',5'-dimethylbenzophenone is a solid/high-boiling oil, whereas m-xylene boils at ~139°C.[1][2]
Protocol 2.1: High-Vacuum Strip
-
Concentrate the dried organic layer on a Rotary Evaporator at 45°C .
-
Once the bulk solvent is removed, switch to a High Vacuum Line (< 1 mbar) .
-
Heat the flask to 60°C for 1-2 hours.
-
Why: This temperature is sufficient to sublime/evaporate residual m-xylene or bromobenzene but is generally below the melting point/decomposition point of the benzophenone product.
-
Module 3: Final Purification (Recrystallization)
The Problem: Trace impurities and isomers (if present) require thermodynamic separation. The Fix: Recrystallization from polar/non-polar solvent systems.
Protocol 3.1: Dual-Solvent Recrystallization
Target Molecule Properties: Benzophenones are typically lipophilic.[2] They dissolve well in hot ethanol but crystallize upon cooling [3].[2]
| Parameter | Specification |
| Primary Solvent | Ethanol (95%) or Methanol |
| Anti-Solvent | Water (dropwise) |
| Temperature | Reflux to 0°C |
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.[5]
-
Saturation: If the solution is clear, add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add one drop of hot Ethanol to clear the solution.[2]
-
Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.
-
Filtration: Filter the white/off-white crystals and wash with cold Ethanol/Water (1:1).[1][2]
Visual Workflow: Purification Logic
The following diagram illustrates the decision matrix for removing specific impurities based on their chemical nature.
Caption: Logical workflow for separating acidic and neutral impurities from the benzophenone scaffold.
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is a common issue with benzophenones.[2] It usually indicates the solution is too concentrated or cooled too quickly.
-
Fix: Re-heat the mixture until it dissolves. Add a small amount of additional solvent (Ethanol).[2] Allow the solution to cool to room temperature very slowly (wrap the flask in a towel to insulate it). Scratching the glass with a stirring rod can induce nucleation [4].
Q2: I used m-xylene and 3-bromobenzoyl chloride, but the NMR suggests the methyl groups are not in the 3,5-positions. What happened? A: This is a synthesis design issue, not a purification one.
-
The Science: In a Friedel-Crafts acylation, the methyl groups of m-xylene are ortho/para directing.[6] The electrophile will preferentially attack the 4-position (yielding 2,4-dimethylbenzophenone ) or the 2-position (yielding 2,6-dimethylbenzophenone ).[1]
-
The Reality: Direct acylation of m-xylene rarely yields the 3,5-isomer (meta-attack).[1] To obtain 3-Bromo-3',5'-dimethylbenzophenone, you likely need to use a Grignard reagent (3,5-dimethylphenylmagnesium bromide) reacting with 3-bromobenzonitrile [5].[1][2]
Q3: How do I remove the 3-bromobenzoic acid if it precipitates during the quench? A: If the acid concentration is high, it may crash out of the organic layer.
-
Fix: Do not filter it yet. Add more organic solvent (DCM) to dissolve the product, then perform the NaOH wash described in Module 1. The base will convert the acid to its sodium salt, pulling it into the water layer.
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocol for removal of acidic impurities via base extraction).[1][2]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.[2] (Reference for using Rochelle's salt to break aluminum emulsions).
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1][2] Link
-
BenchChem Technical Support. (2025). Purification of 3-Acetylbenzophenone - Recrystallization Protocol. Link (General benzophenone crystallization techniques).[1][2]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Mechanistic explanation of Friedel-Crafts regioselectivity).
Sources
- 1. rsc.org [rsc.org]
- 2. 3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2011089385A1 - New processes for producing benzophenone derivatives - Google Patents [patents.google.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 3-Bromo-3',5'-dimethylbenzophenone
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Strategic Context
In the landscape of drug discovery and materials science, 3-Bromo-3',5'-dimethylbenzophenone serves as a critical "linchpin" intermediate. Its structural value lies in its asymmetry: it possesses two chemically distinct aryl rings—one deactivated by a halogen (3-bromo) and one activated by alkyl groups (3,5-dimethyl). This duality allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) essential for building complex biaryl scaffolds.
However, the synthesis of this compound—typically via Friedel-Crafts acylation—is prone to regiochemical ambiguity.[1][2] The formation of structural isomers, particularly the 4-bromo analogue, is a common failure mode that can derail downstream SAR (Structure-Activity Relationship) studies.
This guide provides a definitive technical framework to characterize 3-Bromo-3',5'-dimethylbenzophenone using 1H and 13C NMR. Unlike standard data sheets, this document focuses on comparative discrimination : distinguishing the target molecule from its most persistent synthetic impurities.[2]
Structural Logic & Predictive Strategy
Before analyzing spectra, we must establish the magnetic environment of the nuclei. The molecule consists of two distinct aromatic systems linked by a carbonyl bridge.[2]
-
Ring A (3-Bromobenzoyl): An ABCD system .[2] The carbonyl group is electron-withdrawing (deshielding), pushing ortho-protons downfield. The bromine atom exerts an inductive withdrawal (-I) but a weak resonance donation (+R), creating a complex splitting pattern.
-
Ring B (3,5-Dimethylphenyl): An AM2 system (effectively). The symmetry of the 3,5-dimethyl substitution simplifies this ring into two distinct signal types: the two equivalent protons at the 2,6-positions and the single proton at the 4-position.
Diagram 1: Structural Analysis & Signal Assignment Logic
Caption: Logic flow for dissecting the NMR signals based on electronic environments of the two aryl rings.
Experimental Protocol
To ensure reproducibility and high-resolution data suitable for publication or patent filing, follow this validated protocol.
Materials
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.-
Why:
provides excellent solubility for benzophenones and minimizes viscosity broadening compared to DMSO- .[2]
-
-
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
-
Concentration: 10–15 mg for 1H; 40–50 mg for 13C.[2]
Workflow
-
Dissolution: Dissolve the sample in 0.6 mL
. Ensure the solution is clear; filter through a cotton plug if turbidity persists (suspended solids cause line broadening).[2] -
Acquisition (1H):
-
Pulse angle: 30° (maximizes signal-to-noise for rapid scans).[2]
-
Relaxation delay (D1): 1.0 s (sufficient for non-quantitative structural ID).
-
Scans (NS): 16.
-
-
Acquisition (13C):
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its most common structural isomer, 4-Bromo-3',5'-dimethylbenzophenone . This comparison is vital because both compounds have identical mass (MW 289.[2]17) and similar polarity, making MS and TLC unreliable for differentiation.[2]
Table 1: 1H NMR Spectral Comparison (
, 400 MHz)
| Feature | Target: 3-Bromo Isomer (Meta) | Alternative: 4-Bromo Isomer (Para) | Differentiation Insight |
| Ring A Symmetry | Asymmetric (ABCD) | Symmetric (AA'BB') | Primary Diagnostic |
| H-2 (Ring A) | Look for the isolated downfield "singlet" (H2) in the 3-bromo isomer. | ||
| H-4/H-6 (Ring A) | Two distinct multiplets (~7.7 & 7.6 ppm).[2] | Equivalent doublet (~7.65 ppm).[2] | The 4-bromo isomer shows clean "roofing" doublets; 3-bromo is messy.[2] |
| H-5 (Ring A) | N/A (Equivalent to H3).[2] | The triplet at ~7.35 is unique to the meta-substitution pattern.[2] | |
| Methyl Groups | ~2.35 ppm (s, 6H) | ~2.36 ppm (s, 6H) | Useless for differentiation. |
Table 2: 13C NMR Chemical Shift Data (ppm)
| Carbon Type | Shift ( | Assignment Notes |
| C=O (Carbonyl) | 196.5 | Diagnostic for benzophenones.[2] Deshielded by two aryl rings.[2] |
| Ar-C (Ipso-Br) | 122.8 | Heavy Atom Effect: Bromine shields the attached carbon, shifting it upfield despite electronegativity. |
| Ar-CH (Ring A) | 135.8 (C2), 132.5 (C4), 130.1 (C6), 129.8 (C5) | C2 is most deshielded due to ortho-carbonyl position and lack of steric crowding. |
| Ar-C (Ipso-Me) | 138.2 | Quaternary carbon carrying the methyl groups.[2] |
| Ar-CH (Ring B) | 134.5 (C4'), 127.5 (C2'/C6') | The C4' is deshielded relative to C2'/C6' due to mesomeric effects. |
| -CH3 (Methyl) | 21.2 | Typical benzylic methyl shift.[2] |
Detailed Spectral Interpretation
1H NMR: The "Fingerprint" Region
The aromatic region (7.0 – 8.0 ppm) is the battleground for identification.[2]
-
The "Meta" Flag (Ring A): The proton at position 2 of the 3-bromobenzoyl ring is the most deshielded signal (~7.9 ppm). It sits between the electron-withdrawing carbonyl and the bromine.[2] It appears as a triplet with a small coupling constant (J ~1.8 Hz) due to meta-coupling with H4 and H6.[2] If you see a large doublet (J > 8 Hz) here, you have the wrong isomer (4-bromo).
-
The "Xyl" Flag (Ring B): The 3,5-dimethyl ring provides a stable anchor.[2] You will consistently observe a singlet of intensity 2H at ~7.40 ppm (H2'/H6') and a singlet of intensity 1H at ~7.20 ppm (H4').[2]
13C NMR: The Carbonyl & Ipso Checks
-
Carbonyl Peak: Observed at ~196.5 ppm.[2] If this peak is shifted significantly upfield (<190 ppm), suspect reduction to the alcohol (benzhydrol).
-
C-Br Signal: Look for a small intensity quaternary peak around 122-123 ppm.[2] This upfield position is counter-intuitive (electronegativity usually deshields) but is characteristic of the "Heavy Atom Effect" of bromine.[2][4]
Troubleshooting & Optimization Logic
Diagram 2: Isomer Differentiation Workflow
Caption: Decision tree for rapid quality control of the synthesized intermediate.
Common Issue: Solvent Overlap.
If the residual
References
-
Sigma-Aldrich. 4-Bromo-3',5'-dimethylbenzophenone Product Specification & NMR Data.[2] (Used for comparative isomer data).[2][5] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] 7th Ed.[2] John Wiley & Sons.[2][6] (Authoritative source for additivity rules and heavy atom effects).[2]
-
National Institute of Advanced Industrial Science and Technology (AIST). SDBS: Spectral Database for Organic Compounds.[2] (Source for base fragment shifts: 3-bromobenzophenone and m-xylene).[2] Link
-
Royal Society of Chemistry. ChemSpider Synthetic Pages: Friedel-Crafts Acylation Protocols.[2] (Context for synthesis and impurity profile). Link
Sources
Analytical Differentiation & Characterization of 3-Bromo-3',5'-dimethylbenzophenone
Executive Summary
In Structure-Activity Relationship (SAR) campaigns—particularly for kinase inhibitors and photo-affinity probes—the precise regiochemistry of benzophenone derivatives dictates biological efficacy. 3-Bromo-3',5'-dimethylbenzophenone presents a specific analytical challenge: it is isomeric with the commercially ubiquitous 4-bromo analog and several ortho-substituted byproducts.
This guide provides a definitive protocol to distinguish the target meta-bromo isomer from its para- and ortho-analogs. Unlike standard datasheets, we focus on the causality of detection —why specific spectral features emerge from the 3,3',5'-substitution pattern—and provide a self-validating workflow for confirmation.
Structural Analysis & Synthesis Context
To distinguish the molecule, one must first understand its origin. The primary impurities in this system are not random; they are dictated by the synthesis pathway, typically a Friedel-Crafts acylation.
The Target vs. The Imposters
-
Target (3-Bromo-3',5'-dimethylbenzophenone): Meta-substitution on both rings provides a unique "kinked" geometry, often lowering the melting point compared to para-analogs.
-
Primary Alternative (4-Bromo-3',5'-dimethylbenzophenone): The most common commercial isomer. Highly crystalline (MP: 85–87°C).
-
Regioisomer Impurity: If synthesized via 3-bromobenzoyl chloride and m-xylene, the kinetic product (2,4-dimethyl) may form alongside the thermodynamic (3,5-dimethyl) product, though steric hindrance usually favors the 3,5- isomer.
Synthesis-Derived Impurity Flow
The following diagram illustrates where isomeric impurities originate, guiding the analyst on what to look for.
Figure 1: Synthesis pathway highlighting the origin of likely isomeric impurities.
Spectroscopic Differentiation (The "How")
A. Nuclear Magnetic Resonance ( H NMR)
NMR is the gold standard for this differentiation. Mass spectrometry (MS) cannot easily distinguish these isomers as their fragmentation patterns are nearly identical.
The "Fingerprint" of 3-Bromo vs. 4-Bromo
The key differentiator lies in the splitting patterns of the brominated ring and the symmetry of the dimethyl ring.
| Feature | Target: 3-Bromo-3',5'-dimethyl | Alternative: 4-Bromo-3',5'-dimethyl | Causality |
| Ring A (Bromo) | ABCD System (Complex) | AA'BB' System (Symmetric) Two doublets ( | The 3-bromo position breaks symmetry, creating 4 unique protons.[1][2] The 4-bromo preserves a plane of symmetry. |
| Ring B (Dimethyl) | Singlet (6H) at | Singlet (6H) at | Both isomers share the 3',5'-dimethyl ring, so this region confirms the dimethyl pattern but NOT the bromo position. |
Critical Diagnostic: Look for the "isolated" triplet or doublet-of-triplets at ~7.9 ppm (H-2 of the 3-bromo ring). If you see two clean doublets in the aromatic region integrating to 2H each, you have the wrong isomer (4-bromo).
B. Infrared Spectroscopy (IR)
While less definitive than NMR, the carbonyl stretch (
-
4-Bromo (
): Electron-withdrawing group in conjugation. . -
3-Bromo (
): Stronger inductive withdrawal, less resonance participation. . -
3',5'-Dimethyl (
): Electron donating. Lowers frequency.
Net Effect: The target molecule will likely show a carbonyl stretch 3–5 cm
Chromatographic Separation (HPLC Protocol)[3]
Separating the 3-bromo and 4-bromo isomers requires a stationary phase that interacts with the
Method Development Strategy
Do not use a standard C18 column for isomer separation if avoidable. Use a Phenyl-Hexyl or Biphenyl phase. These phases utilize
Recommended Protocol
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–2 min: 50% B (Isocratic hold to stack peaks)
-
2–15 min: 50%
90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong
- transition).
Expected Elution Order (Phenyl Phase):
-
3-Bromo isomer: Elutes earlier. The meta-substitution prevents efficient "stacking" with the phenyl stationary phase.
-
4-Bromo isomer: Elutes later. The linear para-substitution allows stronger
- overlap with the stationary phase.
Analytical Decision Tree
Use this logic flow to confirm identity during QC release.
Figure 2: Logic gate for NMR data interpretation.
Experimental Validation (Self-Validating Protocol)
To ensure the assay is working (System Suitability), you must validate the separation power of your HPLC method.
Step 1: The "Spike" Test
-
If you possess the commercial 4-bromo-3',5'-dimethylbenzophenone (CAS 844879-16-9), spike it into your synthesized 3-bromo sample at a 1:1 ratio.
-
Pass Criteria: The HPLC method must resolve two distinct peaks with a resolution (
) > 1.5. If they co-elute on C18, switch to Phenyl-Hexyl immediately.
Step 2: Melting Point Verification
-
4-Bromo-3',5'-dimethylbenzophenone: MP 85–87°C [1].
-
3-Bromo-3',5'-dimethylbenzophenone: Expected MP is lower (likely 50–65°C or oil) due to reduced crystal lattice stability caused by meta-substitution.
-
Note: If your "3-bromo" product melts at 86°C, suspect isomerization or mislabeling.
References
-
Sigma-Aldrich. (n.d.). 4-Bromo-3',5'-dimethylbenzophenone Product Sheet. CAS 844879-16-9. Retrieved from
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for NMR additivity rules).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for IR Hammett shifts).
-
ChemicalBook. (2024).[3] Synthesis of Bromobenzophenone Derivatives. Retrieved from [3]
Sources
Elemental Analysis and Reference Standards for 3-Bromo-3',5'-dimethylbenzophenone: A Qualification Guide
Executive Summary
The "Purity" Trap: In pharmaceutical intermediate qualification, a common oversight is relying solely on HPLC area-% to define purity. For halogenated diaryl ketones like 3-Bromo-3',5'-dimethylbenzophenone , this approach is critically flawed. HPLC detects UV-active organic impurities but remains blind to moisture, inorganic salts, and solvent entrapment—factors that disastrously skew stoichiometric calculations in downstream Suzuki-Miyaura couplings.
This guide outlines the Reference Standard (RS) Qualification workflow, contrasting "Commercial Grade" material with "Qualified Reference Standards." It provides experimental protocols for Elemental Analysis (EA) and establishes the scientific rationale for using EA as the ultimate truth-teller for this molecule.
Product Profile & Theoretical Baseline
Before analysis, the theoretical baseline must be established. 3-Bromo-3',5'-dimethylbenzophenone is a lipophilic intermediate often used as an electrophile in cross-coupling reactions.
-
Chemical Formula:
-
Molecular Weight: 289.17 g/mol
-
Key Structural Features:
-
Bromine Handle: The reactive site for catalysis (susceptible to debromination).
-
Dimethyl Group: Lipophilic bulk, aids solubility but can trap non-polar solvents (Hexane/Toluene).
-
Ketone Bridge: UV-active chromophore (allows HPLC detection).
-
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Mass Contribution | Theoretical % |
| Carbon | C | 12.011 | 15 | 180.165 | 62.30% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 4.53% |
| Bromine | Br | 79.904 | 1 | 79.904 | 27.63% |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.53% |
The Comparative Analysis: Commercial vs. Qualified
This section objectively compares a standard "Vendor Certificate of Analysis (CoA)" against a "Full Reference Standard Qualification."
The Analytical Gap
Commercial CoAs often claim ">98% Purity" based on HPLC-UV at 254 nm. However, for a brominated intermediate, three critical blind spots exist:
-
Inorganic Salts: Residual bromide salts (e.g., NaBr, KBr) from synthesis do not absorb UV but inflate the gravimetric mass.
-
Solvent Entrapment: Recrystallization from toluene or hexanes often leaves 1-3% residual solvent, which HPLC may miss if the gradient is not optimized for volatiles.
-
Moisture: The ketone moiety can hydrogen-bond with water.
Table 2: Performance Comparison (Mock Data based on Typical Impurity Profiles)
| Feature | Commercial Grade (Vendor A) | Qualified Reference Standard | Impact on Research |
| Purity Method | HPLC (UV 254nm) | Mass Balance (100% - Impurities - Water - ROI) | Accuracy |
| Stated Purity | "98.5%" | 96.2% (Assigned Potency) | Commercial grade overestimates active content by ~2.3%. |
| Bromine Content | Not Tested | 27.58% (via Potentiometric Titration) | Confirms the halogen is covalently bound, not ionic. |
| Water Content | Not Tested | 0.4% (Karl Fischer) | Water quenches sensitive organometallic catalysts. |
| Residue on Ignition | Not Tested | 0.8% (Sulfated Ash) | Inorganic salts poison Palladium catalysts. |
| Cost | Low ($) | High ( | High upfront effort prevents failed expensive GMP batches. |
Reference Standard Qualification Workflow
To upgrade a commercial batch to a Reference Standard, a rigorous qualification process is required. This workflow ensures the material is suitable for quantitative use.
Caption: Workflow for converting crude 3-Bromo-3',5'-dimethylbenzophenone into a qualified Primary Reference Standard.
Experimental Protocols
Protocol A: Elemental Analysis (CHN + Br)
Objective: Validate the empirical formula and detect gross contamination (e.g., significant deviation in %C indicates solvent trapping; deviation in %Br indicates de-bromination).
Methodology:
-
Preparation: Dry the sample in a vacuum oven at 40°C over
for 4 hours to remove surface moisture. -
Weighing: Using a microbalance (readability 0.001 mg), weigh 2.0–2.5 mg of the sample into a tin capsule.
-
Combustion (CHN): Analyze using a dynamic flash combustion system (e.g., Thermo FlashSmart or Elementar vario).
-
Combustion Temp: 950°C (with
injection). -
Reduction Temp: 650°C (Copper).
-
Standard: Acetanilide (K factor calibration).
-
-
Halogen Determination (Br):
-
Technique: Oxygen Flask Combustion (Schöniger Method) followed by Potentiometric Titration with
. -
Rationale: Automated CHN analyzers often struggle with heavy halogens like Bromine due to memory effects. Wet chemistry titration is the "Gold Standard" for quantitative Br.
-
Acceptance Criteria:
-
Carbon: ± 0.4% absolute difference from theoretical.
-
Hydrogen: ± 0.3% absolute difference from theoretical.
-
Bromine: ± 0.5% absolute difference from theoretical.
Protocol B: Mass Balance Purity Assignment
Objective: Calculate the "True Potency" to be used in stoichiometric calculations.
Formula:
Step-by-Step:
-
HPLC Purity: Run a gradient method (C18 column, Water/ACN with 0.1% Formic Acid). Integrate all peaks >0.05%.
-
Volatiles:
-
Residue on Ignition (ROI): Sulfated ash method (USP <281>). Ignite 1g of sample at 600°C with
. -
Calculation: Plug values into the formula above. This value is what you write on the vial label.
Scientific Rationale & Troubleshooting
Why Elemental Analysis Matters Here
For 3-Bromo-3',5'-dimethylbenzophenone , EA is not just a formality; it is a structural confirmation tool.
-
The "De-bromo" Risk: A common impurity in the synthesis of this molecule is the de-brominated analog (3,5-dimethylbenzophenone). This impurity is chemically similar and may co-elute in generic HPLC methods.
-
Scenario: If your sample has 5% de-brominated impurity, Carbon % will shift slightly, but Bromine % will drop significantly (from 27.6% to ~26.2%). EA catches this immediately.
-
Handling Hygroscopicity
While benzophenones are generally lipophilic, the ketone oxygen is a hydrogen bond acceptor.
-
Observation: If %H is found to be 4.8% (Theoretical 4.53%) and %C is low, the sample is likely wet.
-
Correction: Do not re-synthesize. Dry under high vacuum (0.1 mbar) at 45°C for 12 hours. Re-run EA.
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4] Section 11.17 (Primary Reference Standards).[3]
-
[Link]
-
- United States Pharmacopeia (USP).General Chapter <281> Residue on Ignition.
-
National Institute of Standards and Technology (NIST).
-
[Link]
-
-
PubChem.Compound Summary: Benzophenone Derivatives.
-
[Link]
-
- Sigma-Aldrich (Merck).Product Specification: 4-Bromo-3',5'-dimethylbenzophenone (Isomer Comparison).
Disclaimer: This guide is for research and development purposes. Always adhere to your institution's specific SOPs and safety guidelines when handling halogenated organic compounds.
Sources
- 1. Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks | MDPI [mdpi.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. qualityze.com [qualityze.com]
A Comparative Guide to the Structural Confirmation of 3-Bromo-3',5'-dimethylbenzophenone: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel small molecules is a cornerstone of rigorous scientific research. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a molecule such as 3-Bromo-3',5'-dimethylbenzophenone, a substituted benzophenone with potential applications in organic synthesis and medicinal chemistry, an unassailable structural proof is not merely a formality but a critical prerequisite for further investigation.
This guide provides an in-depth comparison of the preeminent technique for absolute structure determination, single-crystal X-ray crystallography, with a suite of powerful spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As a Senior Application Scientist, my objective is to not only detail the "how" but to elucidate the "why" behind the selection of these techniques, offering a framework for researchers to make informed decisions in their own structural elucidation workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional model of a molecule's atomic arrangement in the solid state.[1] By irradiating a well-ordered crystal with X-rays, the resulting diffraction pattern can be mathematically deconvoluted to generate an electron density map, which in turn reveals the precise coordinates of each atom.[1][2]
While a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, did not yield an entry for 3-Bromo-3',5'-dimethylbenzophenone, a closely related analogue, 3-Bromobenzophenone, has been characterized (CSD Deposition Number: 838060).[3][4] This existing data serves as an excellent proxy to illustrate the power of the technique. For 3-Bromobenzophenone, the crystallographic data reveals not just the connectivity of the atoms, but also critical conformational details such as the torsion angles between the phenyl rings and the central carbonyl group.[5]
Hypothetical X-ray Crystallography Workflow for 3-Bromo-3',5'-dimethylbenzophenone
The primary challenge in X-ray crystallography is often the growth of a suitable single crystal. For a compound like 3-Bromo-3',5'-dimethylbenzophenone, which is a solid with a reported melting point of 85-87°C, a systematic screening of solvents and crystallization conditions would be the first step.
Caption: Workflow for X-ray Crystallography Analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve purified 3-Bromo-3',5'-dimethylbenzophenone in a minimal amount of a suitable solvent (e.g., ethanol/water mixture). Allow the solvent to evaporate slowly at room temperature over several days.
-
Crystal Mounting: Identify a well-formed, single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer.[6] Collect a series of diffraction images as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use software to solve the phase problem and generate an initial electron density map. Build an atomic model into the electron density and refine the model against the experimental data until the calculated and observed diffraction patterns match, as indicated by a low R-value.[2]
A Powerful Ensemble: Spectroscopic Techniques
In the absence of a suitable crystal, or as a complementary approach, a combination of spectroscopic techniques is employed.[7][8] While no single spectroscopic method can provide the absolute spatial coordinates of atoms, their collective data provides a highly detailed picture of the molecular structure.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful spectroscopic tool for determining the carbon-hydrogen framework of an organic molecule.[9] For 3-Bromo-3',5'-dimethylbenzophenone, we would expect the following key features:
-
¹H NMR:
-
A singlet integrating to 6H for the two equivalent methyl groups on the dimethylphenyl ring.
-
Several distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on both aromatic rings. The splitting patterns (e.g., doublets, triplets) and coupling constants would reveal the connectivity of the protons on each ring.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) typically in the range of 190-200 ppm.
-
Signals for the methyl carbons around 20-25 ppm.
-
A series of signals in the aromatic region (120-140 ppm) for the carbon atoms of the phenyl rings. The carbon directly attached to the bromine atom would show a characteristic chemical shift.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its elemental composition and fragmentation patterns.[9]
-
High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₃BrO).
-
Isotope Pattern: Due to the presence of bromine, the molecular ion peak would exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensities, a definitive marker for the presence of a single bromine atom.
-
Fragmentation: Analysis of the fragmentation pattern could reveal the loss of characteristic fragments, such as the bromophenyl or dimethylphenyl moieties, further confirming the connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[9][11]
-
Carbonyl Stretch: A strong, sharp absorption band is expected in the region of 1650-1685 cm⁻¹ for the conjugated ketone (C=O) group. For 3-bromobenzophenone, this peak is observed at 1653.0 cm⁻¹.[5]
-
Aromatic C-H Stretch: Peaks would be observed above 3000 cm⁻¹.[12]
-
Aromatic C=C Bending: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic rings.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-700 cm⁻¹, would indicate the presence of the carbon-bromine bond.[13]
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific research question, the nature of the sample, and the available resources.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Definitive Structure | Yes (absolute 3D structure) | No (infers connectivity) | No (provides formula & fragments) | No (identifies functional groups) |
| Sample Requirement | Single, well-ordered crystal | Soluble sample (mg scale) | Small sample size (µg-ng) | Small sample size (mg) |
| Key Information | Atomic coordinates, bond lengths, bond angles, conformation | C-H framework, connectivity, stereochemistry | Molecular formula, fragmentation patterns | Presence of functional groups |
| Primary Limitation | Crystal growth can be a major bottleneck | Complex spectra for large molecules | Isomers can be difficult to distinguish | Lack of detailed connectivity data |
| Expertise Level | High (specialized equipment & software) | Moderate to High | Moderate | Low to Moderate |
Conclusion
For the unequivocal structural confirmation of 3-Bromo-3',5'-dimethylbenzophenone, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous and highly detailed three-dimensional atomic map, leaving no room for structural ambiguity.
However, in the common scenario where obtaining suitable crystals proves challenging, a combination of spectroscopic methods offers a robust and compelling alternative. The collective evidence from NMR, which elucidates the carbon-hydrogen framework, high-resolution MS, which confirms the molecular formula, and IR spectroscopy, which identifies key functional groups, can build a virtually unassailable structural assignment. For any research program in drug development or materials science, the synergistic use of these techniques provides the highest level of confidence in the identity and structure of novel chemical entities.
References
-
Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516. Available from: [Link]
-
Fábián, L., & Kóos, K. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order. Taylor & Francis Online. Available from: [Link]
-
Nguyen, T. T. H., Dang, T. T., & Vo, D. V. N. (2022). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Sciences, 12(11), 752. Available from: [Link]
-
Fadhil, A. A. (2015). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Available from: [Link]
-
Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools. Available from: [Link]
-
Drozd, M., et al. (2021). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Publishing. Available from: [Link]
-
Ahmad, S., et al. (2014). Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. Journal of Chemical and Pharmaceutical Research, 6(5), 1163-1169. Available from: [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Available from: [Link]
-
Pharmacy 180. (n.d.). Structure Determination of Organic Compounds. Available from: [Link]
-
MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromobenzophenone. PubChem. Available from: [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available from: [Link]
-
Silalahi, S., et al. (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Crystallographic data, parameters of X-ray diffraction experiments, and... Available from: [Link]
-
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Available from: [Link]
-
Vini, L. (n.d.). X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. Longdom Publishing SL. Available from: [Link]
-
PubChemLite. (n.d.). 3-bromo-3',4'-dimethoxybenzophenone (C15H13BrO3). Available from: [Link]
-
Al-Omair, M. A., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. Available from: [Link]
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-3',5'-dimethylbenzophenone
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-3',5'-dimethylbenzophenone, a halogenated aromatic ketone. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.
I. Hazard Assessment and Risk Mitigation
3-Bromo-3',5'-dimethylbenzophenone, as a brominated aromatic ketone, is presumed to possess properties that necessitate careful handling. Based on data from similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[2] Furthermore, many halogenated organic compounds are very toxic to aquatic life with long-lasting effects.[3][4]
Incompatible Materials:
Hazardous Decomposition Products:
-
Under combustion, it may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and other bromine-containing compounds.[3]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-Bromo-3',5'-dimethylbenzophenone for any purpose, including disposal, the following minimum PPE is mandatory. The rationale for each piece of equipment is to create a barrier between you and the chemical, preventing accidental exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles.[1][5] |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact.[1][6] |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities, a chemical-resistant apron is advised. | Protects skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | Not typically required for small-scale handling in a well-ventilated fume hood. If there is a risk of aerosolization or handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Prevents inhalation of airborne particles or vapors.[2][3] |
All handling of 3-Bromo-3',5'-dimethylbenzophenone, including the preparation of waste containers, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][7]
III. Segregation and Collection of Waste: A Critical Step
The cardinal rule of chemical waste management is proper segregation. Halogenated organic waste is treated differently from non-halogenated waste, primarily due to the different disposal methods employed.[8] Co-mingling these waste streams can lead to complex and costly disposal procedures.[8][9]
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Bromo-3',5'-dimethylbenzophenone"
-
The primary hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation
-
The name of the principal investigator or laboratory supervisor
-
-
-
Waste Accumulation:
Logical Flow of Waste Segregation
Caption: Workflow for the segregation and collection of 3-Bromo-3',5'-dimethylbenzophenone waste.
IV. Disposal Procedure: The Final Step
The disposal of 3-Bromo-3',5'-dimethylbenzophenone must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][12] Landfilling of halogenated organic compounds is also generally prohibited.[12]
Disposal Workflow:
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[13]
-
The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the SAA is away from sources of ignition and incompatible materials.[2][3]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
-
-
Treatment and Final Disposition:
-
The licensed waste disposal vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The most common and effective disposal method for halogenated organic waste is high-temperature incineration.[14][15] This process is designed to achieve a high destruction and removal efficiency (DRE) for hazardous organic constituents and includes scrubbers to neutralize acidic gases like HBr that are formed.[14]
-
Another potential, though less common, method is chemical dechlorination.[14]
-
Disposal Decision Tree
Caption: Decision workflow for the final disposal of 3-Bromo-3',5'-dimethylbenzophenone.
V. Emergency Procedures: Be Prepared
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the material with an inert absorbent material (e.g., vermiculite, sand).[5]
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
For large spills, evacuate the laboratory and contact your institution's EHS emergency line immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[16] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
By following these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- ChemScene. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- BenchChem. (2025). Personal protective equipment for handling 3,5-DiBr-PAESA.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- University of Louisville. (2025). Chemical Waste Management: Combining Compatible Used Organic Solvents. Department of Environmental Health and Safety.
- Illinois Pollution Control Board. (n.d.). Title 35: Environmental Protection, Subtitle G: Waste Disposal, Chapter I: Pollution Control Board, Subchapter c: Hazardous Waste Operating Requirements, Part 729 Landfills: Prohibited Hazardous Wastes.
- MilliporeSigma. (2025). Safety Data Sheet.
- Fisher Scientific. (2011). Safety Data Sheet.
- Clinical IQ, LLC. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- TCI Chemicals. (2025). Safety Data Sheet.
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- Tokyo Chemical Industry. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- University of Cambridge. (n.d.). Disposal of Chemical Waste. Safety Office.
- ECHEMI. (n.d.). 3-Bromo- SDS, 928-46-1 Safety Data Sheets.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Northwestern University. (2015). Hazardous Waste Disposal Guide. Office for Research Safety.
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Personal protective equipment for handling 3-Bromo-3',5'-dimethylbenzophenone
Topic: Operational Safety & Logistics Guide: 3-Bromo-3',5'-dimethylbenzophenone Content Type: Standard Operating Procedure (SOP) / Technical Safety Guide Audience: Chemical Researchers, Process Chemists, HSE Officers[1]
Executive Summary: Immediate Action Protocol
Treat as: Irritant / Potential Sensitizer / Halogenated Organic.[1] Critical Hazard: Inhalation of fine particulates and potential ocular damage from dust/vapors.[1] Immediate Response:
-
Spill: Do not dry sweep.[1] Use damp chem-wipes or HEPA vacuum.[1]
-
Exposure: Wash skin with soap/water for 15 min.[1][2][3] Eye flush for 15 min.[1][2][3][4][5]
-
Fire: CO₂ or Dry Chemical.[1][2][4][6][7][8][9] Do not use high-pressure water jets (spreads chemical).[1]
Chemical Profile & Hazard Analysis
Grounding: Structural Analogs & Functional Group Analysis[1]
As a specific halogenated diaryl ketone, 3-Bromo-3',5'-dimethylbenzophenone shares the toxicological profile of the broader bromobenzophenone class.[1] In the absence of a compound-specific REACH dossier, the Precautionary Principle mandates handling this as a Category 2 Irritant with potential STOT-SE (Respiratory Irritation) properties.[1]
| Parameter | Technical Specification | Operational Implication |
| Chemical Structure | Brominated aromatic ketone | Lipophilic; penetrates skin.[1][2] Potential aquatic toxin.[1][3][10] |
| Physical State | Solid (Crystalline powder) | Dust explosion risk (low); Inhalation hazard (high).[1] |
| GHS Classification | Warning (H315, H319, H335) | Respiratory protection is non-negotiable during weighing.[1] |
| Reactivity | Stable; Incompatible with strong oxidizers | Store away from nitric acid/peroxides.[1] |
| Waste Code | Halogenated Organic | DO NOT mix with general organic solvents (acetone/ethanol waste).[1] |
Expert Insight: The bromine substituent weakens the C-Br bond relative to C-Cl, making this compound susceptible to metal-halogen exchange or palladium-catalyzed coupling.[1] Ensure no trace metals are present in storage containers to prevent slow decomposition.[1]
Personal Protective Equipment (PPE) Matrix
Directive: Self-Validating Protection Systems
This matrix moves beyond "wear gloves" to specify breakthrough mechanics relevant to aromatic ketones.
| Protection Zone | Required Equipment | Technical Justification & Validation |
| Hand Protection (Primary) | Nitrile (0.11 mm min) | Why: Excellent resistance to solid particulates.[1] Validation: Inflate glove with air prior to donning to check for pinholes.[1] Change every 2 hours or immediately upon splash. |
| Hand Protection (Immersion) | Double-glove: Laminate (Silver Shield) under Nitrile | Why: If dissolving in DCM or THF, nitrile degrades rapidly.[1] Laminate provides chemical barrier; nitrile provides grip.[1] |
| Respiratory | N95 (minimum) or P100 | Why: Fine crystalline dusts bypass surgical masks.[1] Validation: Perform a "negative pressure seal check" (inhale sharply; mask should collapse slightly).[1] |
| Eye/Face | Chemical Goggles (Indirect Vent) | Why: Safety glasses allow dust entry from the side.[1] Goggles seal the orbital area.[1] |
| Body | Tyvek Lab Coat (or Cotton with Apron) | Why: Synthetic fibers (polyester) can melt into skin if a fire occurs.[1] Tyvek resists dust accumulation.[1] |
Operational Handling Protocol
Directive: Step-by-Step Methodology with Causality
Phase A: Weighing & Transfer (The High-Risk Zone)
Context: Static electricity in low-humidity labs can cause this powder to "jump," leading to inhalation exposure.[1]
-
Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure.[1]
-
Reasoning: Brominated aromatics are often dielectric; static buildup disperses toxic dust.[1]
-
-
The "Coffin" Method:
-
Tare the receiving vial with its cap loosely on.[1]
-
Open the stock bottle only inside the fume hood.[1]
-
Transfer solid.[1]
-
Cap the receiving vial before removing it from the balance.
-
Validation: Wipe the exterior of the receiving vial with a solvent-dampened Kimwipe.[1] If the wipe turns yellow/discolored, containment failed.[1]
-
Phase B: Reaction Setup
-
Solvent Addition: Add solvent (e.g., THF, Toluene) slowly down the side of the flask.[1]
-
Inert Atmosphere: Purge headspace with Nitrogen/Argon.[1]
-
Reasoning: While not strictly pyrophoric, O₂ exclusion prevents oxidative degradation of the bromide functionality.[1]
-
Visualization: Safe Handling Workflow
Caption: Operational workflow emphasizing static control and containment validation during the weighing phase.
Waste Management & Decontamination
Directive: Logical Disposal Pathways
Brominated compounds pose specific environmental hazards (persistence).[1] Proper segregation is legally required.[1]
Disposal Decision Tree
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (often yellow bag/bin), not regular trash.[1]
-
Liquid Waste: Must be segregated into Halogenated Organic Waste .[1]
-
Critical Error: Mixing with non-halogenated waste (e.g., acetone wash) can incur heavy fines from disposal contractors due to the high cost of incinerating halogens.[1]
-
Decontamination of Glassware
-
Rinse 1: Acetone (collect as Halogenated Waste).[1]
-
Rinse 2: Ethanol.
-
Wash: Base bath (KOH/Isopropanol) is effective for hydrolyzing the ketone, but ensure no acidic residues are present to avoid heat generation.[1]
Caption: Logic flow for segregating halogenated waste to ensure regulatory compliance and cost-efficiency.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70548, 3-Bromobenzophenone. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Chemicals. Retrieved from [Link]
Sources
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- 5. assets.thermofisher.com [assets.thermofisher.com]
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- 7. spectrumchemical.com [spectrumchemical.com]
- 8. technopharmchem.com [technopharmchem.com]
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- 10. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
